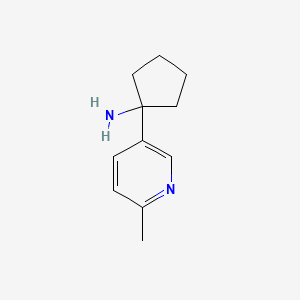
1-(6-Methylpyridin-3-yl)cyclopentan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Methylpyridin-3-yl)cyclopentan-1-amine is an organic compound with the molecular formula C11H16N2 It is a derivative of cyclopentanamine, where the amine group is attached to a cyclopentane ring, and a methyl-substituted pyridine ring is attached to the cyclopentane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylpyridin-3-yl)cyclopentan-1-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Cyclopentane Ring Formation: The cyclopentane ring can be formed through cyclization reactions, such as the Pauson-Khand reaction, which involves the cyclization of an alkyne, an alkene, and carbon monoxide.
Coupling of Pyridine and Cyclopentane Rings: The final step involves coupling the pyridine and cyclopentane rings through a nucleophilic substitution reaction, where the amine group on the cyclopentane ring reacts with a halogenated pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize yield.
Purification: Employing purification techniques such as recrystallization, distillation, or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-(6-Methylpyridin-3-yl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or cyclopentane rings are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents.
Major Products Formed
Oxidation Products: N-oxides, aldehydes, or carboxylic acids.
Reduction Products: Amines, alcohols, or hydrocarbons.
Substitution Products: Halogenated derivatives, alkylated derivatives, or acylated derivatives.
科学研究应用
1-(6-Methylpyridin-3-yl)cyclopentan-1-amine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
作用机制
The mechanism of action of 1-(6-Methylpyridin-3-yl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(Pyridin-3-yl)cyclopentan-1-amine: A similar compound without the methyl group on the pyridine ring.
1-(6-Chloropyridin-3-yl)cyclopentan-1-amine: A similar compound with a chlorine substituent instead of a methyl group.
1-(6-Ethylpyridin-3-yl)cyclopentan-1-amine: A similar compound with an ethyl group instead of a methyl group.
Uniqueness
1-(6-Methylpyridin-3-yl)cyclopentan-1-amine is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity, biological activity, and physical properties. This methyl group can affect the compound’s ability to interact with molecular targets, its solubility, and its overall stability.
属性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC 名称 |
1-(6-methylpyridin-3-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H16N2/c1-9-4-5-10(8-13-9)11(12)6-2-3-7-11/h4-5,8H,2-3,6-7,12H2,1H3 |
InChI 键 |
GXPKMABOPAPHBD-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C=C1)C2(CCCC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



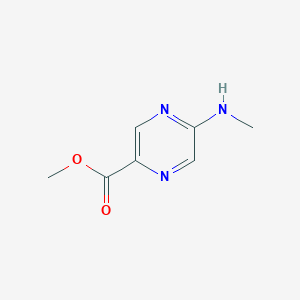

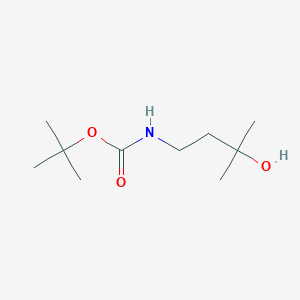
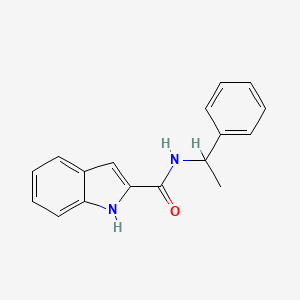



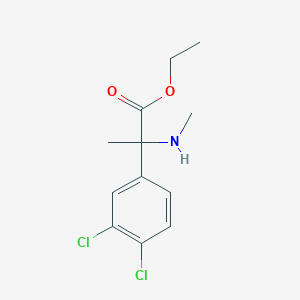
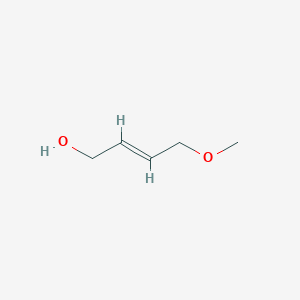
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid](/img/structure/B13580652.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride](/img/structure/B13580669.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-oxoacetic acid](/img/structure/B13580674.png)
![3-{[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoicacid](/img/structure/B13580687.png)
